

Spectroscopic Profile of 2-Aminothiophene-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminothiophene-3-carbonitrile

Cat. No.: B183302

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-aminothiophene-3-carbonitrile**, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-aminothiophene-3-carbonitrile**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available	-	-
Data not available	-	-
Data not available	-	Thiophene-H4, H5
Data not available	-	NH ₂

Note: Specific chemical shift and coupling constant data for the parent compound **2-aminothiophene-3-carbonitrile** were not explicitly found in the available search results. The ^1H NMR spectrum is noted to be available in DMSO-d6.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	C2 (C-NH ₂)
Data not available	C3 (C-CN)
Data not available	C4
Data not available	C5
Data not available	CN (Nitrile Carbon)

Note: Quantitative ^{13}C NMR data for **2-aminothiophene-3-carbonitrile** was not available in the searched literature.

Table 3: IR Spectroscopic Data

Wavenumber (cm $^{-1}$)	Intensity	Assignment
Data not available	-	N-H stretch (Amine)
Data not available	-	C≡N stretch (Nitrile)
Data not available	-	C=C stretch (Thiophene ring)
Data not available	-	C-N stretch
Data not available	-	C-S stretch

Note: While ATR-IR spectra for **2-aminothiophene-3-carbonitrile** are available, a detailed peak table was not found. For a related dihydrothiophene derivative, characteristic peaks were observed at ν_{max} 3415, 3310, 3200 (NH₂), and 2195 (C≡N) cm $^{-1}$.

Table 4: Mass Spectrometry Data

m/z Value	Relative Intensity	Assignment
Data not available	-	[M] ⁺ (Molecular Ion)
Data not available	-	Fragment Ions

Note: Specific mass spectrometry data (m/z values and relative intensities) for **2-aminothiophene-3-carbonitrile** were not identified in the conducted searches.

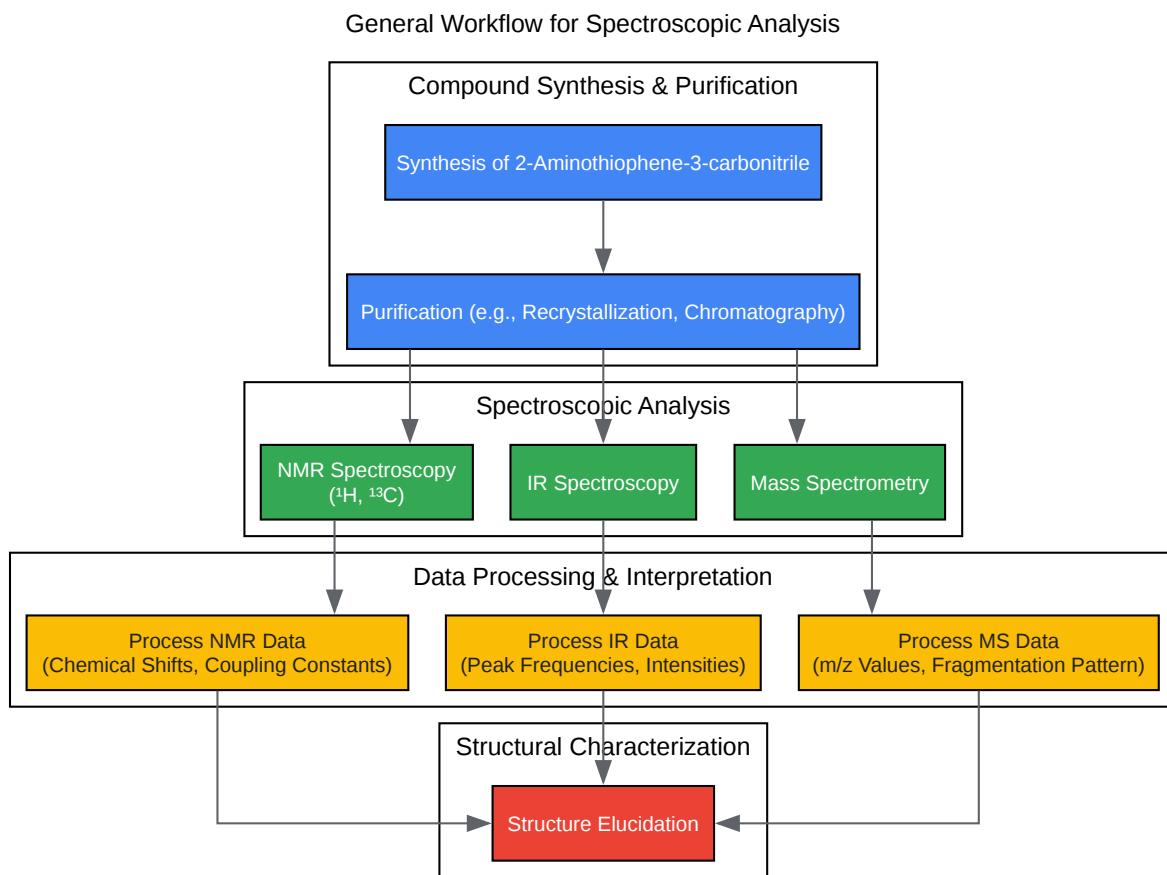
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters for the analysis of **2-aminothiophene-3-carbonitrile** may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker DRX-500 (500 MHz for ¹H, 125 MHz for ¹³C) or a comparable spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Nicolet Avatar 370. The sample can be prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data can be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-aminothiophene-3-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational reference for the spectroscopic properties of **2-aminothiophene-3-carbonitrile**. While specific quantitative data for the parent compound remains elusive in publicly accessible literature, the provided information on related structures and general methodologies offers valuable context for researchers. Further investigation into specialized chemical databases and academic journals is recommended for obtaining detailed spectral data.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminothiophene-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183302#spectroscopic-data-for-2-aminothiophene-3-carbonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com